N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-3,5-dimethylisoxazole-4-sulfonamide
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Overview
Description
“N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-3,5-dimethylisoxazole-4-sulfonamide” is a complex organic compound that features multiple functional groups, including a pyrazole ring, a furan ring, and an isoxazole ring
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to interact with specific enzymes or receptors could make it a lead compound for the development of new drugs.
Industry
In industry, this compound could be used in the development of new materials with unique properties, such as polymers or coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-3,5-dimethylisoxazole-4-sulfonamide” typically involves multi-step organic reactions. The process may start with the preparation of the individual ring systems, followed by their functionalization and subsequent coupling reactions. Common reagents used in these steps include cyclopropylamine, methylhydrazine, furan-2-carbaldehyde, and various sulfonating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while nucleophilic substitution at the sulfonamide group could introduce various functional groups.
Mechanism of Action
The mechanism of action of “N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-3,5-dimethylisoxazole-4-sulfonamide” would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme inhibition: Binding to the active site of an enzyme and preventing its activity.
Receptor modulation: Interacting with cell surface receptors to modulate signaling pathways.
DNA/RNA interaction: Binding to nucleic acids and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-3,5-dimethylisoxazole-4-carboxamide
- N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-3,5-dimethylisoxazole-4-phosphonate
Uniqueness
The uniqueness of “N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-3,5-dimethylisoxazole-4-sulfonamide” lies in its specific combination of functional groups, which may confer unique chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-N-(furan-2-ylmethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-12-18(13(2)26-20-12)27(23,24)22(11-16-5-4-8-25-16)10-15-9-17(14-6-7-14)21(3)19-15/h4-5,8-9,14H,6-7,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOMAEIUSBEHPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N(CC2=CC=CO2)CC3=NN(C(=C3)C4CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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